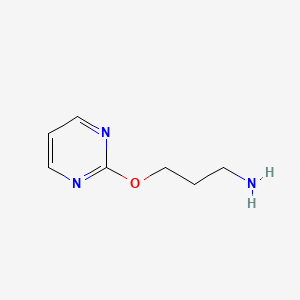

2-(3-Aminopropoxy)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-pyrimidin-2-yloxypropan-1-amine |

InChI |

InChI=1S/C7H11N3O/c8-3-1-6-11-7-9-4-2-5-10-7/h2,4-5H,1,3,6,8H2 |

InChI Key |

AMFQYEHVISAILF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)OCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Aminopropoxy Pyrimidine and Its Analogues

Precursors and Starting Materials in Pyrimidine (B1678525) Synthesis

The construction of the pyrimidine ring is fundamentally based on combining fragments that provide the necessary carbon and nitrogen atoms. The most common approach involves the reaction between a three-carbon (C-C-C) component and a nitrogen-carbon-nitrogen (N-C-N) component. bu.edu.eg

Common precursors for pyrimidine synthesis include:

N-C-N Fragments : Compounds like amidines, urea, thiourea, and guanidine are frequently used to provide the N1 and N2 atoms of the pyrimidine ring. wikipedia.org

Three-Carbon Fragments : A wide variety of 1,3-bifunctional three-carbon compounds are employed. These include β-dicarbonyl compounds (like β-ketoesters and malonic esters), α,β-unsaturated ketones, and cyano compounds. bu.edu.egwikipedia.org

Biosynthesis Precursors : In biological systems, the de novo synthesis pathway utilizes simple molecules such as bicarbonate, glutamine, and aspartic acid, with ATP providing the necessary energy. libretexts.orgdavuniversity.org

These starting materials are selected based on the desired substitution pattern on the final pyrimidine ring.

Table 1: Common Precursors in Pyrimidine Synthesis

| Precursor Class | Specific Examples | Role in Synthesis |

|---|---|---|

| N-C-N Fragments | Amidines, Guanidine, Urea, Thiourea | Provide N1 and C2 atoms of the pyrimidine ring. wikipedia.org |

| β-Dicarbonyl Compounds | Ethyl acetoacetate, Diethyl malonate, Acetylacetone | Provide C4, C5, and C6 atoms and can undergo cyclization. wikipedia.orgmdpi.com |

| α,β-Unsaturated Carbonyls | Chalcones, Bromoenones | Act as three-carbon synthons for [3+3] annulation reactions. mdpi.com |

| Nitriles & Cyano Compounds | Malononitrile (B47326), Benzoylacetonitriles | Versatile precursors for building the pyrimidine core. mdpi.com |

| Amides & Amines | Formamide (B127407), Enamines | Can act as a source of nitrogen and carbon atoms. wikipedia.orghumanjournals.com |

| Alcohols & Ketones | Various alcohols and ketones | Used in multicomponent reactions, often catalyzed by transition metals. organic-chemistry.orgnih.gov |

Classical and Modern Reaction Pathways for Pyrimidine Ring Formation

The formation of the pyrimidine core can be achieved through a variety of reaction pathways, from well-established condensation methods to more recently developed cycloaddition and annulation strategies.

Condensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a compound containing an amide structure with a three-carbon compound under alkaline or acidic conditions. This approach is one of the most widely utilized for constructing the pyrimidine ring from non-heterocyclic precursors. bu.edu.eg

A prominent classical example is the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea to yield a dihydropyrimidine, which can be subsequently oxidized to the corresponding pyrimidine. humanjournals.com Another foundational method is the reaction of β-dicarbonyl compounds with amidines, which directly yields 2-substituted pyrimidines. wikipedia.org Similarly, condensation with urea or thiourea produces 2-pyrimidinones or 2-thiopyrimidines, respectively. wikipedia.org These classical methods often involve the simple mixing of reactants, sometimes with a catalyst, and heating. humanjournals.com

Cyclization and cycloaddition reactions offer a powerful and versatile strategy for constructing the pyrimidine ring by forming multiple bonds in a single step. These methods are categorized based on the number of atoms each component contributes to the final ring.

[3+3] Cycloadditions : This is the most classical approach, exemplified by the Pinner synthesis , which involves the condensation of 1,3-dicarbonyl compounds with amidines. wikipedia.orgmdpi.com Modern variations include the use of α,β-unsaturated ketones reacting with amidines in a [3+3] annulation–oxidation sequence. mdpi.com

[5+1] Cycloadditions : This strategy involves the reaction of a five-atom component (enamidine) with a one-atom component (such as N,N-dimethylformamide dialkyl acetals) to form the pyrimidine ring. mdpi.com

[4+2] Cycloadditions : These reactions, often catalyzed by copper, can involve the annulation of α,β-unsaturated ketoximes with activated nitriles to provide trisubstituted pyrimidines. organic-chemistry.org

[2+2+2] Cycloadditions : This approach builds the ring from three different two-atom components. For instance, a copper-catalyzed cyclization of ketones with two molecules of a nitrile can be used to synthesize diversely functionalized pyrimidines. mdpi.com

These cyclization strategies are central to forming the pyrimidine core, with enzymes like dihydroorotase catalyzing such ring-closure reactions in biological pathways. umich.edu

Oxidative annulation is a modern strategy that combines ring formation (annulation) with an oxidation step to achieve the aromatic pyrimidine ring in a single process. These reactions often utilize an external oxidant and can create complex pyrimidines from simple starting materials.

One such method is an oxidative [3 + 2 + 1] three-component annulation, which uses amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source to produce pyrimidine derivatives. organic-chemistry.org Another approach involves a K₂S₂O₈-promoted oxidative annulation using anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent. mdpi.com

Transition metals are also employed in these strategies. A copper-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones proceeds through a cascade of oxidative dehydrogenation, annulation, and a final oxidative aromatization to yield the pyrimidine product. organic-chemistry.org

Advanced Catalytic Approaches in 2-(3-Aminopropoxy)pyrimidine Analogues Synthesis

Modern synthetic efforts focus on the use of catalysts to improve efficiency, selectivity, and sustainability. For the synthesis of pyrimidine analogues, transition-metal catalysis, and organocatalysis have become indispensable tools. An iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohol molecules. nih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as byproducts. nih.govacs.org

Table 2: Examples of Catalytic Systems in Pyrimidine Synthesis

| Catalyst Type | Example Catalyst / System | Reaction Type | Reference |

|---|---|---|---|

| Lewis Acid | ZnCl₂ | Three-component coupling | humanjournals.comorganic-chemistry.org |

| Transition Metal | PN₅P-Ir-pincer complexes | Multicomponent synthesis from alcohols | nih.govacs.org |

| Transition Metal | Copper | Cyclization of ketones with nitriles | mdpi.comorganic-chemistry.org |

| Oxidant/Promoter | K₂S₂O₈ | Oxidative annulation | mdpi.comhumanjournals.com |

| Organocatalyst | Proline / 1-Proline Nitrate | Multicomponent condensation | jchemrev.com |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in green chemistry for synthesizing heterocyclic compounds. In pyrimidine synthesis, organocatalysts like proline and its derivatives have proven effective in promoting multicomponent reactions with high selectivity. jchemrev.com

For example, 1-proline nitrate has been used to catalyze the one-pot synthesis of pyrimidine analogues by combining urea, a ketoester, and an aromatic aldehyde at room temperature. jchemrev.com The use of chiral organocatalysts, such as chiral phosphoric acid, is particularly valuable for the enantioselective synthesis of pyrimidine derivatives. jchemrev.com Another notable organocatalytic method is the inverse-electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine, which provides direct access to pyrimidines. mdpi.com

Metal-Catalyzed Reactions, including Palladium-mediated Processes

Transition-metal catalysis is a cornerstone in the synthesis of pyrimidine derivatives, offering efficient and selective routes to this important heterocyclic scaffold. nih.gov Various metals, including palladium, copper, nickel, and ruthenium, have been employed to construct the pyrimidine ring through diverse reaction pathways. nih.govmdpi.com

Palladium-catalyzed reactions are particularly prominent for their role in C-C and C-N bond formation. nih.govacs.org For instance, palladium complexes have been utilized in Suzuki-Miyaura coupling reactions to attach aryl groups to the pyrimidine ring. nih.gov A study outlined the coupling of 5-bromo-2,4-disubstituted pyrimidines with various arylboronate esters using Pd(dppf)Cl₂ as the catalyst to furnish highly substituted pyrimidine products. nih.gov Similarly, Trost and co-workers developed a palladium-catalyzed synthesis of pyrimidine nucleoside analogues, which proceeds with high yields and excellent stereoselectivity. thieme-connect.com The proposed mechanism for this transformation involves a Pd(IV) intermediate that undergoes reductive elimination to form a C-I bond. thieme-connect.com Another approach involves a four-component reaction catalyzed by palladium for the one-pot generation of pyrimidines. growingscience.com

Other transition metals also play a crucial role. Copper-catalyzed tandem reactions have been used to synthesize sulfonamide pyrimidine derivatives from components like trichloroacetonitrile and terminal alkynes. mdpi.com Nickel-catalyzed methods allow for the synthesis of pyrimidines from alcohols and amidines, while ruthenium complexes can catalyze multicomponent tandem syntheses to produce 2-(N-alkylamino)pyrimidines from guanidine salts and alcohols. mdpi.com

| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |

| Pd(dppf)Cl₂ / KOAc | Suzuki-Miyaura Coupling | 5-Bromopyrimidines, Arylboronate esters | 5-Arylpyrimidine derivatives | nih.gov |

| Cp(allyl)Pd / (S,S)-ligand | Asymmetric Allylic Alkylation | Oxygen heterocycles, Pyrimidine bases | Pyrimidine nucleoside analogs | thieme-connect.com |

| Pd₂(dba)₃ / Xantphos | Buchwald-Hartwig Coupling | Pyrazole, Pyrimidine derivatives | Pyrazole-appended pyrimidines | nih.gov |

| Copper Catalyst | Tandem Reaction | Trichloroacetonitrile, Sulfonyl azides, Alkynes | Sulfonamide pyrimidines | mdpi.com |

| Nickel Catalyst | Annulation | Alcohols, Amidines | 2,4,6-Trisubstituted pyrimidines | mdpi.com |

| Ruthenium Complex | Multicomponent Tandem | Guanidine salt, Alcohols | 2-(N-Alkylamino)pyrimidines | mdpi.com |

Nanocatalysis for Enhanced Reaction Efficiency

The application of nanocatalysts in organic synthesis represents a significant advancement, offering benefits such as high surface area, increased catalytic activity, and enhanced reusability. rsc.orgnih.gov In pyrimidine synthesis, various nanocatalysts have been developed to improve reaction efficiency, shorten reaction times, and facilitate greener protocols. rsc.org

Magnetic nanoparticles, such as Fe₃O₄, have been used as efficient and easily recoverable catalysts for the synthesis of pyridopyrimidines. rsc.org These reactions often proceed under green conditions, such as in water or under ultrasonic irradiation, providing high yields and simple product separation. rsc.org For example, Fe₃O₄ magnetic nanoparticles effectively catalyzed a three-component reaction of amino-uracil, aryl aldehydes, and malononitrile in water at room temperature to produce bicyclic pyridopyrimidine products in superior yields. rsc.org

Other metal-based nanocatalysts have also shown high efficacy. Nano-NiZr₄(PO₄)₆ has been employed as a robust and retrievable heterogeneous catalyst for the synthesis of pyrimidines from benzaldehydes, guanidine hydrochloride, and malononitrile. This method is noted for its experimental simplicity, low catalyst loading, and excellent yields in short reaction times. Similarly, spinel chromite nanocatalysts like CoCr₂O₄, prepared by a sol-gel method, have demonstrated remarkable activity in the N-oxidation of 2,6-diamino-4-chloropyrimidine, a key step in synthesizing diaminopyrimidine oxide derivatives. semanticscholar.org The CoCr₂O₄ nanocatalyst could be recycled up to five times without a significant loss in activity. semanticscholar.org

| Nanocatalyst | Synthetic Application | Key Advantages | Ref. |

| Fe₃O₄ (Magnetic Nanoparticles) | Synthesis of pyridopyrimidines | Economic, simple, green protocol, easy separation | rsc.org |

| Nano-NiZr₄(PO₄)₆ | Synthesis of 2-aminopyrimidines | Reusable, low catalyst loading, high yields, short reaction times | |

| CoCr₂O₄ (Spinel Chromite) | N-oxidation of diaminopyrimidines | High yield (95.6%), recyclable (5 times), efficient | semanticscholar.org |

| Cu-doped TiO₂ | Synthesis of 2-arylpyrido[2,3-d]pyrimidines | Efficient cyclization, ambient conditions | rsc.org |

| Fe₃O₄@TiO₂@NH₂@PMo₁₂O₄₀ | Synthesis of pyridopyrimidines | Green synthesis, high reaction rates, mild conditions | rsc.org |

Phase Transfer and Ionic Liquid Catalysis in Pyrimidine Synthesis

Phase transfer catalysis (PTC) and the use of ionic liquids (ILs) are powerful techniques in synthetic organic chemistry that address challenges of reactant immiscibility and promote environmentally benign reaction conditions.

Phase transfer catalysis facilitates reactions between reagents located in different immiscible phases (e.g., solid-liquid or liquid-liquid). tandfonline.comtandfonline.comyoutube.com In the context of pyrimidine synthesis, PTC has been effectively used for N-alkylation reactions. tandfonline.comtandfonline.com For example, the N-alkylation of pyrimidine heterocycles with acyclic side chains occurs regioselectively at the N-1 position under solid-liquid PTC conditions using catalysts like 18-crown-6 or tetraglyme in the presence of a base like potassium tert-butoxide. tandfonline.comtandfonline.com This method provides a new route to synthesize acyclonucleosides under mild conditions with high yields. tandfonline.com PTC can also be employed in the reductive ring opening of pyrazolotetrazolopyrimidines to form pyrazolopyrimidineamines, demonstrating its utility in modifying existing pyrimidine cores. researchgate.net

Ionic liquids, often termed "green solvents," are salts that are liquid at low temperatures (<100 °C) and possess unique properties like negligible vapor pressure, high thermal stability, and tunable solubility. nih.govnih.gov They can act as both the solvent and the catalyst. nih.gov In pyrimidine synthesis, ILs have been used to promote multicomponent reactions. For instance, L-Proline nitrate, an ionic liquid, has been shown to be an efficient catalyst for the synthesis of pyrimidine derivatives via a one-pot, three-component reaction under ultrasonic irradiation at room temperature. researchgate.net Another example is the use of triethylammonium acetate in the microwave-assisted synthesis of pyrazole-linked triazolo-pyrimidine hybrids, where the ionic liquid was recyclable for up to five cycles. nih.gov Similarly, triethylammonium hydrogen sulphate ([Et₃NH][HSO₄]) has been used as an effective and recoverable catalyst for synthesizing chromone-pyrimidine coupled derivatives. nih.gov

Solid Acid Catalysis for Heterocyclic Assembly

Solid acid catalysts are increasingly replacing traditional liquid acids (like H₂SO₄ and HCl) in organic synthesis to create more environmentally friendly and sustainable processes. researchgate.netnih.gov These heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced corrosion and pollution. researchgate.netnih.gov

In the synthesis of heterocyclic compounds, including pyrimidines, solid acids play a vital role in catalyzing key bond-forming reactions. researchgate.net Materials like sulfonic acid-functionalized silica (e.g., SBA-Pr-SO₃H) have been successfully applied as green, heterogeneous catalysts in various organic transformations. researchgate.net These catalysts can be recovered and reused multiple times without significant loss of efficiency. researchgate.net

The application of solid acids extends to multicomponent reactions for assembling complex heterocyclic structures. For example, a mesoporous organic polymer based on calix tandfonline.comresorcinarene and functionalized with N-propyl sulfamic acids acts as a solid acid catalyst for the one-pot synthesis of 2,4,6-trisubstituted pyridine (B92270) derivatives, a related N-heterocycle, with excellent yields and short reaction times under solvent-free conditions. researchgate.net While direct examples for this compound are specific, the principles of using solid acids like zeolites, clays (e.g., Montmorillonite), and functionalized silicas are broadly applicable to the acid-catalyzed condensation steps often required for pyrimidine ring formation. rsc.orgacs.org These catalysts provide acidic sites necessary for reactions such as condensations and cyclizations, which are fundamental to building the pyrimidine core. rsc.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing more efficient catalysts. The synthesis of pyrimidine analogues often involves classic organic reactions, including the Knoevenagel condensation and Michael addition, which serve as foundational steps for building the heterocyclic ring.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a critical C-C bond-forming reaction involving the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base. researchgate.net This reaction is a key initial step in multicomponent reactions that lead to the formation of fused pyrimidine systems like pyrido[2,3-d]pyrimidines. nih.govacs.org

The mechanism can proceed through several pathways. In a base-catalyzed route, the catalyst (which can be an amine like piperidine, or even a reactant molecule or solvent acting as a base) deprotonates the active methylene compound (e.g., Meldrum's acid or malononitrile) to form a stabilized enolate or carbanion. nih.govacs.org This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product. organic-chemistry.org

| Mechanistic Step | Description | Catalyst Role | Intermediate Species | Ref. |

| Deprotonation | Removal of an acidic proton from the active methylene compound. | Acts as a Brønsted-Lowry base. | Enolate / Carbanion | researchgate.netnih.gov |

| Iminium Formation | (In amine catalysis) Reaction of the amine catalyst with the aldehyde. | Forms a more reactive electrophile. | Iminium ion | acs.orgorganic-chemistry.org |

| Nucleophilic Attack | The enolate/carbanion attacks the carbonyl carbon (or iminium carbon). | Facilitates C-C bond formation. | Aldol or Carbinolamine adduct | acs.orgorganic-chemistry.org |

| Dehydration | Elimination of a water molecule from the aldol adduct. | Promotes the formation of the C=C double bond. | α,β-Unsaturated product | researchgate.netorganic-chemistry.org |

Michael Addition Mechanisms

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comwikipedia.org This reaction is fundamental in organic synthesis for forming C-C bonds and is a subsequent key step in the multicomponent synthesis of fused pyrimidines, following the initial Knoevenagel condensation. nih.govacs.org

The mechanism involves three primary steps:

Enolate Formation : A base deprotonates the Michael donor (e.g., an amino-pyrimidine derivative like 6-aminouracil) to generate a nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition : The nucleophile attacks the β-carbon of the α,β-unsaturated system (the product from the Knoevenagel step). This attack is favored because the β-carbon bears a partial positive charge due to resonance with the electron-withdrawing group. masterorganicchemistry.comwikipedia.org The pi electrons from the C=C bond shift to form a new enolate intermediate. wikipedia.org

Protonation : The newly formed enolate is protonated by the conjugate acid of the base or the solvent, yielding the final 1,4-adduct and regenerating the base catalyst. masterorganicchemistry.comwikipedia.org

In the synthesis of pyrido[2,3-d]pyrimidines, the Knoevenagel product (an arylidenemalononitrile, for example) acts as the Michael acceptor. nih.gov A nucleophilic nitrogen or carbon atom from another reactant, such as 6-aminouracil, then acts as the Michael donor. acs.org The attack leads to an intermediate which then undergoes intramolecular cyclization and subsequent aromatization to form the final fused heterocyclic product. nih.govacs.org The entire tandem sequence of Knoevenagel condensation followed by Michael addition and cyclization can often be performed in a one-pot synthesis, sometimes facilitated by supramolecular catalysts like β-cyclodextrin which can stabilize intermediates within its hydrophobic cavity. acs.org

Intramolecular Cyclization Processes

Intramolecular cyclization represents a powerful strategy for the construction of fused pyrimidine ring systems. This approach involves a single molecule containing all the necessary functional groups that react internally to form a cyclic product. A common method involves the Michael-type addition of a nucleophile within the molecule to an activated double bond, followed by an intramolecular cyclization to form the pyrimidine ring. For instance, the synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through the intramolecular cyclization of an o-aminonicotinamide intermediate. nih.gov This process is often catalyzed by a mild base, such as piperidine, and proceeds smoothly in a suitable solvent like ethanol to afford high yields of the cyclized product. nih.gov

Another example is the intramolecular cyclization of N-aryl amides to produce 3-amino oxindoles, which can be considered analogues in a broader sense due to the formation of a heterocyclic system. rsc.org This particular reaction proceeds through the formation of a 2-azaallyl anion which then cyclizes with the N-aryl amide. rsc.org Such methodologies are advantageous as they can avoid the use of transition metal catalysts and external oxidants. rsc.org The synthesis of fused pyrimidine derivatives can also be achieved through the intramolecular cyclization of thiourea derivatives, which can be triggered by reagents like sodium hydroxide or bromine to yield different pyrimidine-based heterocyclic systems. researchgate.net

Table 1: Examples of Intramolecular Cyclization for Pyrimidine Analogue Synthesis

| Starting Material | Reagents/Conditions | Product Type | Reference |

| 2-cyano-N-cyclohexyl acrylamide and cyanoacetamide | Piperidine, Ethanol | Pyrido[2,3-d]pyrimidine | nih.gov |

| N-aryl amides | Base | 3-Amino oxindole | rsc.org |

| Thiourea derivative | NaOH or Br₂ | Fused Pyrimidine | researchgate.net |

Nucleophilic Substitution Mechanisms in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism in the synthesis and functionalization of the pyrimidine core. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. youtube.com This reactivity is often exploited to introduce a variety of substituents onto the pyrimidine ring.

The synthesis of this compound itself likely involves a nucleophilic substitution reaction where the alkoxide derived from 3-aminopropanol displaces a suitable leaving group, such as a halogen (e.g., chlorine) or a sulfone group, at the 2-position of a pyrimidine ring. The efficiency of such reactions can be enhanced by the presence of electron-withdrawing groups on the pyrimidine ring, which further activate it towards nucleophilic attack. chemrxiv.org

Research has shown that various nucleophiles, including amines, alkoxides, and thiolates, can readily displace leaving groups on the pyrimidine scaffold. rsc.org For example, the reaction of 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine or sodium phenoxide results in the expected substitution products. rsc.org Interestingly, in some cases, unexpected rearrangements or subsequent reactions can occur. For instance, treatment of a chloropyrimidine with sodium cyanide in an attempt to introduce a cyano group led to the displacement of a methylthio group instead, highlighting the complex interplay of reaction conditions and substrate reactivity. rsc.org The choice of solvent can also play a crucial role, with polar aprotic solvents like DMF or DMSO often being employed to facilitate these reactions. rsc.orgacs.org

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a versatile reaction for constructing five-membered heterocyclic rings and has been applied to the synthesis of complex molecules containing pyrimidine moieties. wikipedia.orgnih.gov This reaction involves the concertedly or stepwise addition of a 1,3-dipole to a dipolarophile, which is typically an alkene or alkyne. wikipedia.org In the context of pyrimidine synthesis, this can involve using a pyrimidine derivative as either the 1,3-dipole or the dipolarophile.

While direct synthesis of the this compound side chain via this method is less common, the pyrimidine ring itself can be part of a larger structure assembled through 1,3-dipolar cycloaddition. For instance, azomethine ylides can be generated in situ and undergo intramolecular cycloaddition with an alkene tethered to a pyrimidine core to create fused polycyclic systems. nih.gov This strategy offers high regio- and stereoselectivity in the formation of new heterocyclic rings. nih.gov The reaction can be initiated thermally, allowing for the controlled formation of the desired cycloadduct. nih.gov This methodology provides a powerful tool for creating novel and complex pyrimidine-containing scaffolds for various applications. researchgate.net

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. rasayanjournal.co.injmaterenvironsci.com These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. nih.govbenthamdirect.com

Several green approaches have been developed for pyrimidine synthesis, including the use of safer solvents (like water or ionic liquids), catalysts, and alternative energy sources. rasayanjournal.co.injmaterenvironsci.com These methods often lead to higher yields, shorter reaction times, and simpler workup procedures compared to traditional synthetic routes. rasayanjournal.co.in

Table 2: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Benefits |

| Use of Safer Solvents | Water, Ionic Liquids | Reduced toxicity and environmental impact. jmaterenvironsci.com |

| Catalysis | Use of reusable catalysts | Increased reaction efficiency, reduced waste. acs.org |

| Alternative Energy Sources | Microwave, Ultrasound | Shorter reaction times, higher yields. rasayanjournal.co.intandfonline.comnih.gov |

| Solvent-Free Reactions | Mechanochemical synthesis (ball milling) | Elimination of solvent waste, simplified purification. acs.org |

Solvent-Free Reaction Conditions

Performing chemical reactions without a solvent offers significant environmental and economic advantages by eliminating solvent waste, reducing purification steps, and often leading to cleaner reactions with higher yields. acs.orgresearchgate.net For the synthesis of pyrimidine derivatives, solvent-free conditions can be achieved through techniques like mechanochemistry (ball milling) or by simply heating a mixture of the reactants. acs.org

A notable example is the one-pot, three-component synthesis of substituted pyrimidines from ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide under metal- and solvent-free conditions. acs.org This method is advantageous due to the use of simple and readily available starting materials and its tolerance of a broad range of functional groups. acs.org Another approach involves the use of a recyclable catalyst, such as modified ZnO nanoparticles, in a solvent-free ball milling technique for the multicomponent synthesis of various pyrimidine derivatives. acs.org

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. tandfonline.comnih.govorientjchem.org These techniques can dramatically reduce reaction times, improve yields, and enhance the purity of the final products. benthamdirect.com

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to accelerated reaction rates. tandfonline.com This has been successfully applied to various pyrimidine syntheses, including the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines with yields of 65–90%. tandfonline.com The displacement of a methylsulfone group on a pyrimidine ring with various nucleophiles has also been efficiently achieved using high-temperature microwave heating, which is particularly beneficial for reactions involving unreactive nucleophiles. acs.org

Ultrasound-Assisted Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. nih.govnih.gov This methodology has been used for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, resulting in shorter reaction times, milder conditions, and excellent yields compared to conventional heating. nih.gov The application of ultrasound has also been shown to improve the yields of pyrimidine-2-thione derivatives by 20–30% and significantly shorten the reaction time. shd.org.rs

Purification and Isolation Strategies for Pyrimidine Compounds

The purification and isolation of pyrimidine compounds are critical steps to ensure the final product's purity, which is essential for its intended application. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Common purification techniques for pyrimidine derivatives include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals. Ethanol is a frequently used solvent for the recrystallization of pyrimidine derivatives. tandfonline.com

Column Chromatography: This is a versatile technique for separating mixtures of compounds. Silica gel column chromatography is commonly employed for the purification of pyrimidine derivatives, using a variety of solvent systems (e.g., ether/ethyl acetate) to elute the desired product. acs.org

Hydrophilic Interaction Chromatography (HILIC): This chromatographic technique is particularly useful for the separation of polar compounds like pyrimidine bases and nucleosides. nih.gov The separation is based on the partitioning of the analytes between a polar stationary phase and a mobile phase containing a high concentration of an organic solvent and a small amount of water. nih.gov

The purity of the isolated compounds is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and elemental analysis. tandfonline.comorientjchem.org

Chromatographic Techniques for Compound Separation

Chromatography is a cornerstone of purification in synthetic chemistry, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation. For aminopyrimidine derivatives, a range of chromatographic methods are applicable.

Thin-Layer Chromatography (TLC): TLC is frequently used as a rapid, qualitative method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.comresearchgate.net For the separation of 2-aminopyrimidine derivatives, common mobile phases consist of a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. mdpi.com The ratio of the solvents is optimized to achieve a good separation of spots on the TLC plate, which corresponds to the different components in the reaction mixture.

Column Chromatography: This is the most common preparative scale purification method. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. An optimized solvent system (eluent), often determined from prior TLC analysis, is then passed through the column. Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation and collection in different fractions. For compounds with basic amine groups like this compound, a small amount of a base (e.g., triethylamine) may be added to the eluent to prevent the compound from tailing on the acidic silica gel.

Ion-Exchange Chromatography: Given the presence of a basic amino group, ion-exchange chromatography is a particularly effective technique. Cation-exchange chromatography can be used for the purification of aminopyridine and related derivatives. nih.gov In this method, the compound, which is protonated and positively charged in an acidic to neutral medium, binds to a negatively charged stationary phase (the cation-exchange resin). Impurities that are neutral or negatively charged pass through the column. The desired compound is then eluted by using a buffer with a high salt concentration or by changing the pH to deprotonate the amino group, thus releasing it from the resin. A study on the purification of 2-aminopyridine derivatives demonstrated the use of a Dowex 50X8 column eluted with an ammonium acetate buffer to achieve separation. nih.gov

Affinity Chromatography: For specific applications, particularly in biochemical contexts, affinity chromatography can be employed. This technique is used to purify molecules based on highly specific biological interactions. For instance, if a pyrimidine derivative is designed as an inhibitor for a specific enzyme, a column with that enzyme immobilized on the stationary phase can be used to selectively capture the target compound from a crude mixture. researchgate.net

The following table summarizes common chromatographic techniques used for the purification of pyrimidine derivatives.

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Principle of Separation | Application |

| Thin-Layer Chromatography (TLC) | Silica gel on glass or aluminum plate | Hexane/Ethyl Acetate mixtures | Adsorption/Partition | Reaction monitoring, solvent system selection mdpi.com |

| Column Chromatography | Silica Gel, Alumina | Gradients of Hexane/Ethyl Acetate or Dichloromethane/Methanol | Adsorption/Partition | Preparative scale purification of reaction products researchgate.net |

| Cation-Exchange Chromatography | Negatively charged resin (e.g., Dowex 50X8) | Aqueous buffers (e.g., Ammonium Acetate) with varying pH or salt concentration | Reversible electrostatic interaction | Purification of basic compounds like aminopyrimidines nih.gov |

| Affinity Chromatography | Immobilized biological ligand (e.g., enzyme) | Specific binding and elution buffers | Specific biological interaction (e.g., enzyme-inhibitor) | Highly selective purification of bioactive derivatives researchgate.net |

Crystallization and Recrystallization Methods

Crystallization is a powerful purification technique that can yield compounds with very high purity. It relies on the principle that a compound's solubility in a solvent is dependent on temperature. In recrystallization, a crude solid product is dissolved in a suitable hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Soluble impurities remain in the solvent (mother liquor).

Single-Solvent Recrystallization: The selection of an appropriate solvent is crucial. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. For many 2-aminopyrimidine derivatives, ethanol has been successfully used as a crystallization solvent. mdpi.com The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly. The resulting pure crystals are then collected by filtration.

Multi-Solvent Recrystallization (Antisolvent Crystallization): This method is employed when a single suitable solvent cannot be found. The compound is dissolved in a "good" solvent in which it is highly soluble. Then, an "antisolvent," in which the compound is poorly soluble but which is miscible with the good solvent, is slowly added until the solution becomes turbid, indicating the onset of precipitation. For pyrimidine derivatives that are highly soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), an antisolvent can be used to induce crystallization. researchgate.net

Diffusion Crystallization: This is a gentle method for growing high-quality single crystals, often suitable for X-ray diffraction studies. The compound is dissolved in a dense "good" solvent (e.g., DMF), and this solution is carefully layered with a less dense, miscible "antisolvent" (e.g., dichloromethane). Over time, the solvents diffuse into one another, gradually reducing the compound's solubility and promoting slow crystal growth at the interface. researchgate.net

Evaporation Crystallization: This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. As the solvent evaporates, the concentration of the solute increases, eventually exceeding its solubility limit and leading to crystal formation. This method was used to prepare cocrystals of 2-aminopyrimidine with boric acid from an aqueous solution. mdpi.com

The table below outlines various crystallization methods applicable to pyrimidine derivatives.

| Method | Description | Key Parameters | Typical Solvents |

| Single-Solvent Recrystallization | Compound is dissolved in a hot solvent and crystallizes upon cooling. | Solvent choice, cooling rate | Ethanol mdpi.com |

| Multi-Solvent Recrystallization | An antisolvent is added to a solution of the compound in a good solvent to induce precipitation. | Solvent/antisolvent pair, rate of addition | DMF/Dichloromethane, DMF/Cyclohexane researchgate.net |

| Vapor Diffusion | A drop of the compound solution equilibrates with a larger reservoir of a precipitant via the vapor phase. | Precipitant concentration, temperature | Used for biological macromolecules like dihydropyrimidinase nih.gov |

| Slow Evaporation | Solvent is slowly evaporated from the solution, increasing solute concentration and causing crystallization. | Evaporation rate, temperature | Aqueous solutions mdpi.com |

| Sublimation | The solid is heated under vacuum, transitioning directly to a gas, and then deposits as pure crystals on a cold surface. | Temperature, pressure | Used for volatile, stable compounds like pyrimethamine universityofgalway.ie |

Chemical Reactivity and Functionalization of 2 3 Aminopropoxy Pyrimidine Derivatives

Strategic Functionalization Routes on the Pyrimidine (B1678525) Ring

The functionalization of the pyrimidine ring is a critical aspect of synthesizing novel compounds with desired properties. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. wikipedia.orgslideshare.net Conversely, electrophilic substitution is less facile and typically occurs at the C-5 position, which is the least electron-deficient. wikipedia.org

Strategic functionalization often involves the use of activating or directing groups to control the regioselectivity of reactions. For instance, the presence of electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups facilitate nucleophilic substitution. The aminopropoxy group at the 2-position of the pyrimidine ring in 2-(3-aminopropoxy)pyrimidine can influence the reactivity of the entire molecule, directing further substitutions.

Electrophilic Substitution Reactions on Pyrimidine Scaffolds

While pyrimidines are generally less reactive towards electrophiles compared to pyridine (B92270), electrophilic substitution can be achieved, especially with substituted pyrimidines. wikipedia.org These reactions are fundamental for introducing a variety of functional groups onto the pyrimidine core. wikipedia.org

Halogenation Protocols

Halogenation is a common electrophilic substitution reaction that introduces halogen atoms onto the pyrimidine ring. pearson.com This process typically occurs at the C-5 position. wikipedia.org The introduction of halogens serves as a key step for further modifications, such as cross-coupling reactions. For example, thieno[2,3-d]pyrimidines undergo halogenation at the 6-position, demonstrating the influence of the fused thiophene (B33073) ring on the reaction's regioselectivity. growingscience.com

Formylation Reactions (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto activated aromatic and heteroaromatic rings. ijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.com The formylation of pyrimidine derivatives, such as 2-methylpyrimidine-4,6-diol, has been shown to occur at the C-5 position to yield the corresponding 5-carbaldehyde. mdpi.com This reaction provides a key intermediate for the synthesis of more complex molecules. ijpcbs.comresearchgate.net In some cases, the Vilsmeier-Haack reaction can lead to rearrangements and the formation of novel heterocyclic systems. scispace.com

Nitration and Alkylation Processes

Nitration of pyrimidine derivatives is another important electrophilic substitution reaction. The nitration of 2-substituted pyrimidine-4,6-diones with a mixture of nitric and sulfuric acid can lead to the formation of 5,5-gem-dinitropyrimidine-4,6-diones. nih.govsioc-journal.cn These dinitro compounds are susceptible to nucleophilic attack. nih.gov The position of nitration can be influenced by the substituents present on the pyrimidine ring. growingscience.com

Alkylation of pyrimidines can occur at both the ring nitrogen atoms and the carbon atoms. wikipedia.org N-alkylation is a common reaction, and 2-alkoxypyrimidines can undergo alkylation with halogenated sugars to form quaternary ammonium (B1175870) salts. pharmiweb.com C-alkylation, on the other hand, is less common but can be achieved under specific conditions.

Nucleophilic Substitution Reactions in Pyrimidine Functionalization

Due to the electron-deficient nature of the pyrimidine ring, nucleophilic substitution is a highly effective method for its functionalization. wikipedia.org The 2, 4, and 6 positions are particularly susceptible to nucleophilic attack.

The reactivity of halopyrimidines in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of pyrimidine chemistry. The regioselectivity of these reactions can be highly sensitive to the substituents on the ring. For instance, in 2,4-dichloropyrimidines, substitution typically occurs at the C-4 position. However, the presence of an electron-donating group at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com

A variety of nucleophiles, including amines, thiols, and alkoxides, can be used to displace leaving groups such as halogens or sulfonate esters from the pyrimidine ring. thieme-connect.comthieme-connect.comrsc.org The reaction of pyrimidin-2-yl phosphates with amines and thiophenols in an environmentally friendly solvent like PEG-400 provides a metal-free route to C2-functionalized pyrimidines. thieme-connect.com Similarly, C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides can react with various carbon nucleophiles to generate novel nucleoside analogs. nih.gov

Cross-Coupling and C-H Activation Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of substituted pyrimidines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Triorganoindium reagents have been successfully employed in the cross-coupling with halopyrimidines to synthesize a range of substituted pyrimidines, including the natural product hyrtinadine A. acs.orgsciforum.netrsc.org These reactions can be performed sequentially to introduce different substituents at various positions on the pyrimidine ring. acs.orgsciforum.net

Direct C-H activation is an emerging and powerful strategy for the functionalization of pyrimidines, offering a more atom-economical and sustainable alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. manchester.ac.ukacsgcipr.org This approach involves the direct transformation of a C-H bond into a C-C or C-heteroatom bond. researchgate.net Recent advances have enabled the site-selective C-H functionalization of pyrimidines, including amination at the C-2 position. researchgate.net Furthermore, the use of transient mediators and specific ligands can switch the regioselectivity of C-H activation from the ortho to the meta position, expanding the synthetic utility of this methodology. nih.gov

Ring System Transformations and Annulations of Pyrimidine Derivatives

The pyrimidine ring serves as a versatile scaffold in synthetic chemistry, not only for substitution reactions but also for more complex transformations that alter the core heterocyclic system. These reactions, including ring transformations and annulations, leverage the inherent electronic properties of the pyrimidine nucleus to construct fused bicyclic and polycyclic systems. Such transformations are crucial for developing novel molecular architectures with potential applications in medicinal chemistry and materials science. The reactivity of the pyrimidine ring can be modulated by its substituents, and in the case of derivatives like this compound, the side chain introduces a reactive nucleophilic center that can participate in intramolecular cyclization events.

Research into pyrimidine chemistry has revealed several pathways for annulation, where a new ring is fused onto the pyrimidine core. These often involve the reaction of a substituted pyrimidine with a bifunctional reagent. For instance, aminopyrimidines are common precursors for the synthesis of fused systems like pyrido[2,3-d]pyrimidines through multi-component reactions. researchgate.net Similarly, pyrimidine-thiones can undergo ring transformation reactions to yield different heterocyclic structures. clockss.org

A particularly interesting strategy involves the deconstruction of the pyrimidine ring followed by a reconstruction step. nih.gov This approach can lead to significant diversification, allowing for the creation of various substituted pyrimidines and other azole-based heterocycles from a single advanced intermediate. nih.gov The susceptibility of the pyrimidine ring to nucleophilic attack is a key feature exploited in these transformations. Quaternization of one of the ring nitrogens, forming a pyrimidinium salt, significantly enhances the ring's reactivity towards nucleophiles, enabling transformations such as the conversion of pyrimidines to pyridines, which may require harsh conditions otherwise. wur.nl

The following subsections detail specific examples of ring annulation and transformation reactions applicable to pyrimidine derivatives, providing insight into the construction of complex heterocyclic systems.

Intramolecular Cyclization Reactions

The this compound structure contains a terminal primary amine on the flexible propoxy side chain. This amino group is positioned to act as an intramolecular nucleophile, potentially attacking the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring. Such a cyclization would lead to the formation of a new fused ring system. The reaction is typically facilitated by the activation of the pyrimidine ring, for example, through protonation or by the presence of a good leaving group at the site of attack. This intramolecular pathway offers a direct route to novel fused pyrimidine scaffolds.

Table 1: Potential Intramolecular Annulation Pathways for this compound Derivatives

| Product Ring System | Position of Attack | Proposed Conditions | Notes |

| Tetrahydropyrimido[1,6-a]pyrimidine | C6 | Acid or base catalysis, heat | This pathway involves the nucleophilic attack of the side-chain amine onto the C6 position of the pyrimidine ring. |

| Tetrahydropyrimido[1,2-a]pyrimidine | C2 | Displacement of a leaving group | If the 2-alkoxy group is converted to a better leaving group, intramolecular attack at C2 could be possible, though less common. |

This table presents hypothetical pathways based on established principles of chemical reactivity.

Intermolecular Annulation for Fused Ring Synthesis

Intermolecular reactions provide a powerful method for constructing fused heterocyclic systems from pyrimidine precursors. These reactions typically involve the condensation of a pyrimidine derivative with a molecule containing two electrophilic centers or other reactive functionalities, leading to the formation of a new annulated ring.

One of the most established methods is the synthesis of pyrido[2,3-d]pyrimidines . This can be achieved through a three-component reaction involving an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound such as a ketone or nitrile. researchgate.net These reactions are often performed in aqueous media and can be promoted by a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC). researchgate.net

Another significant class of fused pyrimidines are the thieno[2,3-d]pyrimidines . These can be synthesized by constructing a thiophene ring onto the pyrimidine core. researchgate.net The specific reagents and conditions determine the final substitution pattern of the fused product. Electrophilic substitution on these thienopyrimidine systems typically occurs on the thiophene ring, indicating that its reactivity is maintained after annulation. growingscience.com

More profound changes, known as ring transformations , can occur where the original pyrimidine ring is opened and recyclized into a different heterocyclic system. For example, 2,3-disubstituted 4(3H)-pyrimidinethiones have been shown to react with malononitrile (B47326) in the presence of a base to yield N-substituted 2-amino-3-cyano-4(1H)-pyridinethiones. clockss.org This transformation involves a nucleophilic attack on the pyrimidine ring, followed by ring opening and subsequent recyclization to form the thermodynamically stable pyridine derivative. clockss.org

Table 2: Examples of Intermolecular Annulation and Ring Transformation Reactions

| Starting Pyrimidine Type | Reagent(s) | Resulting Fused/Transformed System | Reference(s) |

| 6-Aminopyrimidine | Aldehyde, Alkyl Nitrile | Pyrido[2,3-d]pyrimidine | researchgate.net |

| 2-Aminobenzimidazole, Ketene-S,S-acetal | Guanidine, Ketene-S,S-acetal | Pyrimido[1,2-a]benzimidazole | nih.govresearchgate.net |

| 3,4-Dihydropyrimidin-2(1H)-thione | Phenacyl bromides | Thiazolo[3,2-a]pyrimidine | rsc.org |

| 2,3-Disubstituted 4(3H)-pyrimidinethione | Malononitrile, Sodium Ethoxide | N-Substituted 4(1H)-pyridinethione | clockss.org |

| N-Alkylpyrimidinium Salt | Diethyl malonate carbanion | Pyridine derivative | wur.nl |

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationresearchgate.netfuturity-proceedings.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. futurity-proceedings.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. wiley.comethernet.edu.et

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of 2-(3-Aminopropoxy)pyrimidine, the ¹H NMR spectrum exhibits characteristic signals that correspond to the distinct types of protons present.

The protons on the pyrimidine (B1678525) ring typically appear as distinct signals. For instance, the proton at position 5 of the pyrimidine ring is often observed as a singlet. semanticscholar.org Aromatic protons, in general, resonate in the downfield region of the spectrum. semanticscholar.org The protons of the aminopropoxy chain also give rise to specific signals. The methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms, as well as the protons of the amino group, will have characteristic chemical shifts and coupling patterns. The amino protons, for example, often appear as a broad singlet. semanticscholar.orgnih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4, H-6 (Pyrimidine ring) | 8.3 - 8.5 | Doublet |

| H-5 (Pyrimidine ring) | 6.6 - 6.8 | Triplet |

| O-CH₂ (Propoxy chain) | 4.3 - 4.5 | Triplet |

| N-CH₂ (Propoxy chain) | 2.9 - 3.1 | Triplet |

| CH₂ (Propoxy chain) | 1.9 - 2.1 | Quintet |

| NH₂ | Variable | Broad Singlet |

Note: Predicted data is based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring will have characteristic chemical shifts, typically in the downfield region of the spectrum. The carbons of the propoxy chain will appear at higher field values. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyrimidine ring) | 160 - 165 |

| C-4, C-6 (Pyrimidine ring) | 155 - 160 |

| C-5 (Pyrimidine ring) | 110 - 115 |

| O-CH₂ (Propoxy chain) | 65 - 70 |

| N-CH₂ (Propoxy chain) | 38 - 42 |

| CH₂ (Propoxy chain) | 28 - 32 |

Note: Predicted data is based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Applications in Compound Identificationscispace.compurdue.edu

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. amrutpharm.co.in It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). savemyexams.com

For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. amrutpharm.co.in The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for this molecule could include cleavage of the C-O and C-N bonds of the propoxy chain, as well as fragmentation of the pyrimidine ring. The presence of a nitrogen-containing compound is often indicated by a molecular ion peak with an odd mass number. miamioh.edu

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z Value | Possible Structure |

| [M]+ | 167.2 | Intact Molecule |

| [M - NH₂]+ | 151.2 | Loss of amino group |

| [M - C₃H₆N]+ | 111.1 | Cleavage of the propoxy chain |

| [C₄H₃N₂O]+ | 95.1 | Pyrimidine ring with oxygen |

Note: The m/z values are calculated based on the most common isotopes and may vary slightly.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and conjugated systems within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopyspectroscopyonline.comconicet.gov.ar

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. tanta.edu.eglibretexts.org Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. upi.edu

The FT-IR spectrum of this compound would be expected to show absorption bands corresponding to:

N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹. asianpubs.org

C-H stretching of the alkyl and aromatic groups.

C=N and C=C stretching of the pyrimidine ring, usually found in the 1500-1600 cm⁻¹ region. nih.gov

C-O stretching of the ether linkage.

N-H bending of the amine group.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=N Stretch (Pyrimidine) | 1550 - 1650 |

| C=C Stretch (Pyrimidine) | 1400 - 1500 |

| C-O Stretch (Ether) | 1050 - 1250 |

| N-H Bend (Amine) | 1590 - 1650 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.

Linear-Dichroic Infrared (IR-LD) Spectroscopy

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within a molecule. ijrpr.com The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. ijrpr.com For pyrimidine derivatives, UV-Vis spectroscopy can provide valuable insights into their structure and interactions in different environments. sciforschenonline.org

In studies of pyrimidine analogues, UV-Vis spectra are often recorded to observe changes in the presence of other molecules, which can indicate interactions and the formation of new complexes. sciforschenonline.org For instance, the interaction between pyrimidine compounds and serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA) has been investigated using this method. sciforschenonline.org The absorption spectra of pyrimidine analogues, which typically show a broad absorption peak around 270 nm due to their aromatic rings, can exhibit shifts upon binding, indicating structural changes and complex formation. sciforschenonline.org

The pH of the solution can also significantly influence the UV-Vis spectrum of amino-pyrimidine compounds. A study on a related amino-pyrimidine derivative showed that at a low pH of 2, the molecule is protonated, exhibiting a maximum absorbance at 400 nm. nih.gov As the pH increases to 7, a blue shift to 355 nm is observed, corresponding to the deprotonation of the amine group. nih.gov This demonstrates the utility of UV-Vis spectroscopy in determining the acid-base behavior of such compounds. nih.gov

The stability of pyrimidine derivatives in various media can also be monitored over time using UV-Vis spectroscopy by observing any changes in the absorbance spectra. nih.gov

Table 1: UV-Vis Spectroscopic Data for a Related Amino-Pyrimidine Derivative nih.gov

| Condition | Maximum Absorbance (λmax) | Observation |

| pH 2 | 400 nm | Protonated amine group |

| pH 7 | 355 nm | Neutral (deprotonated) amine group |

X-ray Diffraction Analysis in Solid-State Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the atomic and molecular structure of a crystal. libretexts.org By bombarding a crystal with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms, bond lengths, and bond angles. libretexts.org This method is crucial for the definitive structural elucidation of crystalline materials, including pyrimidine derivatives. researchgate.net

For powder samples, XRD patterns serve as a fingerprint for the substance, allowing for phase identification and characterization of the crystalline state. ntu.edu.tw The diffraction pattern is unique to a specific crystalline structure. ntu.edu.tw In the analysis of novel synthesized compounds, single-crystal X-ray diffraction is often used to confirm the molecular structure unequivocally. researchgate.net

The process involves mounting a single crystal on a goniometer and rotating it while it is irradiated with X-rays. libretexts.org The resulting diffraction spots are collected and analyzed using Fourier transforms to generate a three-dimensional model of the electron density, which in turn reveals the molecular structure. libretexts.org This technique has been successfully applied to characterize various pyrimidine-containing compounds, providing precise structural information. researchgate.netresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. lookchem.com It provides the percentage of each element present in the compound, which is then compared to the theoretical values calculated from the proposed chemical formula. This comparison is critical for verifying the purity and confirming the identity of a newly synthesized compound. nih.govorientjchem.org

In the synthesis of pyrimidine derivatives, elemental analysis is a standard characterization step. orientjchem.orgresearchgate.net The experimental values for carbon (C), hydrogen (H), and nitrogen (N) are expected to be within ±0.4% of the calculated theoretical values for the proposed structure. researchgate.net For example, in the synthesis of a pyrimidine-curcumin derivative, the calculated elemental composition for C14H15N3O2 was C 65.35%, H 5.88%, and N 16.33%. The experimental findings were C 65.24%, H 5.95%, and N 16.24%, which are in close agreement and thus confirm the compound's formula. nih.govmdpi.com

Table 2: Example of Elemental Analysis Data for a Pyrimidine Derivative (C14H15N3O2) nih.govmdpi.com

| Element | Calculated (%) | Experimental (%) |

| Carbon (C) | 65.35 | 65.24 |

| Hydrogen (H) | 5.88 | 5.95 |

| Nitrogen (N) | 16.33 | 16.24 |

This analytical method is often used in conjunction with other spectroscopic techniques like NMR and mass spectrometry to provide a comprehensive characterization of the synthesized compound. nih.gov

Thermogravimetric Analysis (TGA) for Material Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. vikramuniv.ac.in This method is particularly useful for determining the thermal stability of materials, studying their decomposition patterns, and identifying the presence of volatile components like water or solvents. vikramuniv.ac.inuomustansiriyah.edu.iq

A TGA experiment generates a thermogram, which is a plot of mass versus temperature. uomustansiriyah.edu.iq Plateaus in the curve indicate regions of thermal stability, while sharp drops signify mass loss due to decomposition, evaporation, or other chemical reactions. uomustansiriyah.edu.iq The atmosphere in which the analysis is conducted (e.g., inert like nitrogen or reactive like air) can significantly influence the degradation process. uomustansiriyah.edu.iqalfa-chemistry.com

For organic compounds like pyrimidine derivatives, TGA can provide information on their decomposition temperature, which is an indicator of their thermal stability. alfa-chemistry.com The analysis can reveal multi-step decomposition processes, which may correspond to the loss of different functional groups or parts of the molecule at different temperatures. uomustansiriyah.edu.iq The purity of a material can also be assessed, as the absence of residue after complete combustion in air can indicate high purity. alfa-chemistry.com In some studies, TGA has been used to assess the thermal stability of composites containing pyrimidine-related structures, showing their degradation onset at specific temperatures. alfa-chemistry.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. wavefun.com These methods, ranging from semi-empirical to high-level ab initio calculations, can predict a wide array of molecular characteristics, including geometry, vibrational frequencies, and electronic properties. wavefun.com

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. nih.govaps.org It is well-suited for studying the electronic structure of pyrimidine derivatives. nih.gov DFT calculations can be employed to optimize the three-dimensional geometry of this compound, determining bond lengths, bond angles, and dihedral angles. nih.govscielo.org.mx This optimized geometry corresponds to the lowest energy conformation of the molecule in the gas phase. nih.gov

Furthermore, DFT is used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a crucial parameter, indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net The distribution of these orbitals provides insights into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Molecular Electrostatic Potential (MESP) maps, also generated from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.govnih.gov For this compound, the MESP could highlight the electron-rich nitrogen atoms of the pyrimidine ring and the lone pair of the ether oxygen, as well as the electron-deficient regions, guiding the understanding of its intermolecular interactions.

A summary of typical properties of pyrimidine derivatives that can be calculated using DFT is presented in Table 1.

| Calculated Property | Significance | Typical Basis Set |

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. | 6-311++G(d,p) |

| HOMO-LUMO Energies | The energy gap indicates chemical reactivity and stability. | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (MESP) | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. | B3LYP/6-311++G(d,p) |

| Mulliken and Natural Population Analysis (MPA/NPA) | Determines the charge distribution on each atom of the molecule. | B3LYP/6-311++G(d,p) |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, aiding in the characterization of the molecule. | B3LYP/6-311++G(d,p) |

This table is illustrative and based on common computational practices for similar molecules.

For a more accurate description of electron correlation effects, which are important for certain molecular properties, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Configuration Interaction Singles (CIS) can be utilized. nih.govnih.gov While computationally more demanding than DFT, these methods can provide benchmark data for properties like interaction energies and excited-state calculations. nih.gov For instance, MP2 calculations would be valuable for studying the non-covalent interactions of this compound with other molecules, which is crucial for understanding its behavior in a biological environment. CIS, on the other hand, is suitable for investigating the electronic excited states, providing information on the molecule's potential photochemical behavior.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. plos.orgfrontiersin.orglabxing.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or bound to a protein. plos.orgkashanu.ac.ir

For this compound, the flexible propoxy chain allows for multiple conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable shapes. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

When studying the interaction of this compound with a protein, MD simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in the binding site. researchgate.netfrontiersin.org The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is often used to assess the stability of the complex. plos.org

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at the molecular level. frontiersin.orgrsc.org For this compound, this could involve studying its synthesis, metabolic pathways, or its mechanism of action if it is a biologically active compound. Using quantum chemical methods, the potential energy surface of a reaction can be mapped out, identifying transition states and intermediates. frontiersin.orgresearchgate.net This allows for the calculation of activation energies, which determine the reaction rates. frontiersin.org For example, computational studies on related pyrimidine systems have been used to understand the mechanism of ring-opening reactions and nucleophilic aromatic substitution. frontiersin.orgresearchgate.net Such studies on this compound could provide valuable insights into its reactivity and potential degradation pathways.

Structure-Activity Relationship (SAR) Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational SAR approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use statistical methods to correlate molecular descriptors with observed activity. researchgate.net

For a series of derivatives of this compound, QSAR models could be developed to predict their biological activity based on calculated physicochemical properties such as lipophilicity (logP), electronic properties, and steric parameters. researchgate.net These models can guide the design of new, more potent analogues.

In silico modeling encompasses a range of computational techniques used to predict the interaction of a small molecule with a biological target. mdpi.combelnauka.byuomustansiriyah.edu.iq Molecular docking is a widely used in silico method that predicts the preferred orientation of a ligand when bound to a receptor. belnauka.bymolecular-interactions.si For this compound, docking studies could be performed against a specific protein target to predict its binding affinity and binding mode. molecular-interactions.si The results of docking can provide a structural hypothesis for the observed biological activity and guide the design of new compounds with improved binding characteristics. belnauka.by

The following table presents a hypothetical example of data that could be generated from an in silico study of this compound derivatives targeting a specific kinase.

| Compound | Modification | Docking Score (kcal/mol) | Predicted Interacting Residues |

| This compound | Parent Compound | -7.5 | ASP86, LYS33, VAL18 |

| Derivative A | Addition of a methyl group to the amino group | -7.8 | ASP86, LYS33, LEU83 |

| Derivative B | Replacement of pyrimidine with quinazoline | -8.2 | ASP86, LYS33, PHE81 |

| Derivative C | Hydroxylation of the propyl chain | -7.2 | ASP86, SER15, VAL18 |

This table is for illustrative purposes only and does not represent actual experimental data.

These computational approaches, from quantum mechanics to molecular simulations and SAR studies, provide a comprehensive framework for investigating the chemical and biological properties of this compound. The insights gained from these studies are invaluable for guiding the synthesis, characterization, and application of this and related compounds in various scientific fields.

Applications of 2 3 Aminopropoxy Pyrimidine in Chemical Research and Development

As a Versatile Building Block in Complex Molecule Synthesis

The structural attributes of 2-(3-Aminopropoxy)pyrimidine make it a valuable building block in the synthesis of more complex molecules. Organic compounds containing a pyrimidine (B1678525) ring are of significant interest due to their presence in a wide array of biologically active molecules. tandfonline.commdpi.com The aminopropoxy side chain of this compound offers a reactive handle for further functionalization, allowing for the construction of diverse molecular architectures.

The pyrimidine core is a fundamental component of various heterocyclic compounds that are central to medicinal chemistry. tandfonline.com The ability to readily modify the aminopropoxy group allows chemists to introduce a variety of substituents, thereby creating libraries of compounds for screening in drug discovery programs. mdpi.com For instance, the terminal amine can undergo reactions such as acylation, alkylation, and condensation to append different functional groups, leading to the synthesis of novel derivatives with potentially enhanced biological activities. This versatility is crucial in the development of new therapeutic agents and other functional molecules. mdpi.com

Role in Ligand Design for Chemical Biology Studies

In the field of chemical biology, the design of specific ligands is paramount for probing and understanding biological systems. Small molecules that can selectively bind to and modulate the function of proteins are invaluable tools. promega.co.uk The pyrimidine scaffold is a well-established pharmacophore in numerous approved drugs, highlighting its ability to interact with biological targets. mdpi.com

Development of Chemical Probes for Receptor Studies

Chemical probes are small molecules designed to selectively interact with and alter the function of a specific protein target, thereby enabling researchers to elucidate the protein's role in complex biological processes. promega.co.uk The development of high-quality chemical probes requires molecules with high affinity and selectivity for their intended target. promega.co.uk

The structure of this compound can be incorporated into the design of such probes. For example, derivatives of pyrimidine have been utilized in the creation of affinity-based probes to study G protein-coupled receptors (GPCRs) like the adenosine (B11128) A₃ receptor. nih.govacs.org These probes often consist of a recognition element that binds to the receptor, a reactive group for covalent attachment, and a reporter tag for detection. The aminopropoxy moiety of this compound can serve as a linker to attach such reactive or reporter groups.

The design of these probes is a critical aspect of chemical biology, as they provide a means to study receptor expression and function in various physiological and pathological states. nih.govacs.org The ability to create covalent probes is particularly advantageous for biochemical assays that involve protein denaturation. nih.govacs.org

Catalytic Applications of Derivatives and Functionalized Systems

The field of catalysis has benefited from the use of pyrimidine-containing compounds. Both homogeneous and heterogeneous catalysts have been developed from pyrimidine derivatives, showcasing their versatility in promoting chemical transformations. rsc.orgexlibrisgroup.com

Design of Heterogeneous and Homogeneous Catalysts